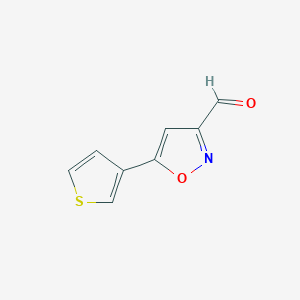![molecular formula C29H30N6O2 B8337434 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile](/img/structure/B8337434.png)
2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile is a complex organic compound that features a unique arrangement of pyrimidine, pyridine, and benzonitrile moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the benzonitrile group.
Pyrimidine Synthesis: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde in the presence of an acid catalyst.
Pyridine Synthesis: The pyridine ring can be constructed using a Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, ammonia, and a β-keto ester.
Coupling Reaction: The pyrimidine and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine and pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or aldehydes.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical transformations makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for drug discovery programs.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{5-{[1-(5-Methoxypyrimidin-2-yl)-2-isopropyl-6-oxo-4-propyl-1,6-dihydropyrimidin-5-yl]methyl}pyridin-2-yl}benzonitrile
- 2-{5-{[1-(5-Chloropyrimidin-2-yl)-2-isopropyl-6-oxo-4-propyl-1,6-dihydropyrimidin-5-yl]methyl}pyridin-2-yl}benzonitrile
Uniqueness
The uniqueness of 2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile lies in its ethoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from similar compounds and can lead to distinct properties and applications.
Propriétés
Formule moléculaire |
C29H30N6O2 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
2-[5-[[1-(5-ethoxypyrimidin-2-yl)-6-oxo-2-propan-2-yl-4-propylpyrimidin-5-yl]methyl]pyridin-2-yl]benzonitrile |
InChI |
InChI=1S/C29H30N6O2/c1-5-9-26-24(14-20-12-13-25(31-16-20)23-11-8-7-10-21(23)15-30)28(36)35(27(34-26)19(3)4)29-32-17-22(18-33-29)37-6-2/h7-8,10-13,16-19H,5-6,9,14H2,1-4H3 |
Clé InChI |
JWOBILPHXGOCRA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


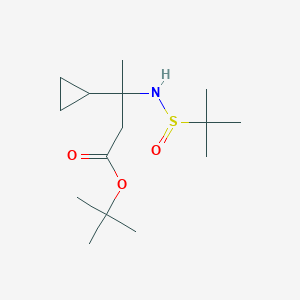
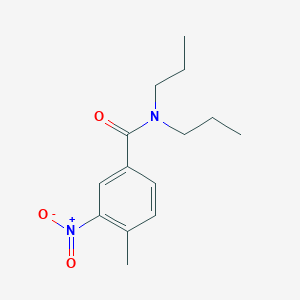
![Ethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B8337370.png)
![4-(5-Methyl-4-{[(3-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B8337373.png)
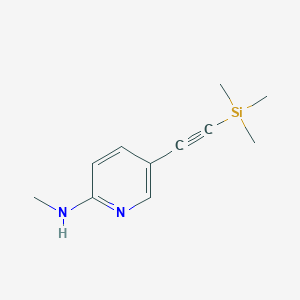

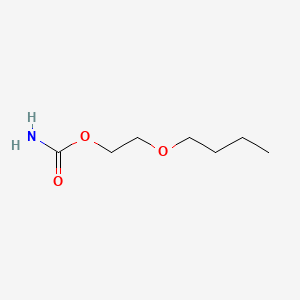
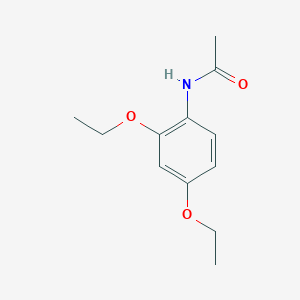

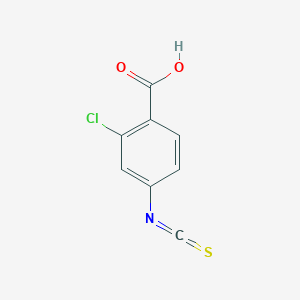

![1-[2,6-Diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethanol](/img/structure/B8337420.png)
